molecular formula C12H7F3O3 B11857488 2-(Trifluoromethoxy)naphthalene-1-carboxylic acid

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid

Cat. No.: B11857488
M. Wt: 256.18 g/mol
InChI Key: SQORKGNYNIRYPU-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid is a naphthalene-based building block featuring both a carboxylic acid and a trifluoromethoxy substituent. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The carboxylic acid group can undergo various reactions typical for this functional group, such as formation of esters or amides, and can be a precursor to acid chlorides . The trifluoromethoxy group is a common motif in agrochemical and pharmaceutical research due to its influence on a molecule's lipophilicity, metabolic stability, and electronic properties . Researchers can utilize this compound in the development of novel molecular entities, particularly in the synthesis of more complex structures for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H7F3O3

Molecular Weight

256.18 g/mol

IUPAC Name

2-(trifluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-9-6-5-7-3-1-2-4-8(7)10(9)11(16)17/h1-6H,(H,16,17)

InChI Key

SQORKGNYNIRYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Copper-Mediated Halogen/OCF₃ Exchange

A cornerstone method involves substituting halogen atoms (Br, I) at the naphthalene 2-position with –OCF₃ using copper(I) cyanide or analogous reagents. Adapted from naphthalene dicarboxylic acid synthesis, this process typically employs:

  • Substrate : 2-bromo-1-naphthoic acid or derivatives.

  • Reagents : CuCN (1–1.5 equiv), polar aprotic solvents (DMF, quinoline).

  • Conditions : 150–250°C, 4–6 hours under reflux.

The reaction proceeds via a copper salt intermediate, which is subsequently hydrolyzed to liberate the carboxylic acid. For example, substituting bromide with –OCF₃ requires a trifluoromethoxy copper complex, though exact reagent formulations remain proprietary.

Nucleophilic Substitution with Trifluoromethoxy Sources

Activated aryl halides undergo nucleophilic displacement using hypervalent iodine reagents or trifluoromethoxy salts. Key considerations include:

  • Leaving Group Activation : Bromides are converted to triflates (e.g., using Tf₂O) to enhance reactivity.

  • Reagents : AgOCF₃ or (trifluoromethoxy)boronates, though stability issues necessitate inert atmospheres.

Yields are moderate (40–60%) due to competing hydrolysis of –OCF₃ under protic conditions.

Electrophilic Trifluoromethylation

Electrophilic agents like Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enable direct –OCF₃ installation on electron-rich naphthalenes. However, the carboxylic acid group’s electron-withdrawing nature often necessitates protection (e.g., as methyl esters) prior to trifluoromethylation.

Carboxylation Methods at Position 1

Cyanation and Hydrolysis

Adapted from naphthalene-1,4-dicarboxylic acid synthesis, this two-step protocol involves:

  • Cyanation : Reacting 1-bromo-2-(trifluoromethoxy)naphthalene with CuCN in DMF at 150–160°C to form 1-cyano-2-(trifluoromethoxy)naphthalene.

  • Hydrolysis : Treating the nitrile with NaOH (20–35%) under reflux, followed by acidification to pH 2 with HCl to precipitate the carboxylic acid.

Advantages : High yields (85–90%) and scalability.
Limitations : Requires stringent temperature control to prevent decarboxylation.

Directed Ortho Metalation-Carboxylation

The trifluoromethoxy group’s meta-directing effect facilitates lithiation at the 1-position, enabling carboxylation via CO₂ quenching:

  • Lithiation : LDA (Lithium Diisopropylamide) at –78°C in THF.

  • CO₂ Insertion : Rapid carboxylation yields the lithium carboxylate, acidified to –COOH.

Yield : 70–75% with minimal byproducts.

Palladium-Catalyzed Carbonylation

Aryl halides at the 1-position undergo carbonylation using Pd(PPh₃)₄ and CO gas in methanol:

  • Conditions : 80–100°C, 50 psi CO, 12–24 hours.

  • Yield : 65–80%, contingent on halide reactivity (I > Br > Cl).

Integrated Synthesis Routes

Sequential Trifluoromethylation and Carboxylation

Route A (Evitachem EVT-11990730):

  • Trifluoromethoxylation : 2-hydroxy-1-naphthoic acid → 2-(trifluoromethoxy)-1-naphthoic acid using (trifluoromethyl)silver and iodine.

  • Carboxylation : Redundant in this case, as –COOH is pre-existing.

Route B :

  • Halogenation : 1-naphthoic acid → 1-bromo-2-naphthoic acid via electrophilic substitution.

  • Trifluoromethoxylation : Cu-mediated Br → –OCF₃ exchange.

  • Cyanation/Hydrolysis : Br → –CN → –COOH.

Overall Yield : 55–60% over three steps.

Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents : DMF and quinoline enhance copper reagent solubility but require post-reaction distillation.

  • Catalysts : FeCl₃ (5 mol%) accelerates trifluoromethylthiolation in related systems, suggesting potential for –OCF₃ reactions.

Regioselectivity Issues

Electrophilic substitutions favor the 1-position in naphthalene, necessitating directing groups (e.g., –COOH) for 2-functionalization. Microwave-assisted conditions improve selectivity but remain underexplored.

Yield-Limiting Factors

  • Intermediate Stability : Copper–cyano complexes hydrolyze prematurely if pH exceeds 8 during workup.

  • Byproduct Formation : Over-trifluoromethylation or decarboxylation occurs above 250°C .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and proteins. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Compounds for Comparison:

Naphthalene-1-carboxylic acid (1-Naphthoic acid) : The parent compound lacking substituents, used as a baseline for comparisons .

2-Phenylnaphthalene-1-carboxylic acid : Features a phenyl (-C₆H₅) group at the 2-position .

2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid : Substituted with a para-fluorobenzoyl (-CO-C₆H₄-F) group .

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid : A hydrogenated derivative with methoxy groups and a partially saturated ring .

Table 1: Structural and Functional Group Comparison

Compound Name Substituent(s) Key Functional Groups
2-(Trifluoromethoxy)naphthalene-1-carboxylic acid -OCF₃ at C2 -COOH at C1
1-Naphthoic acid None -COOH at C1
2-Phenylnaphthalene-1-carboxylic acid -C₆H₅ at C2 -COOH at C1
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid -CO-C₆H₄-F at C2 -COOH at C1
5,6-Dimethoxy-tetrahydronaphthalene-2-carboxylic acid -OCH₃ at C5, C6; saturated ring -COOH at C2

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound C₁₂H₇F₃O₃ 256.18 Not reported Not reported Moderate in organic solvents
1-Naphthoic acid C₁₁H₈O₂ 172.18 160–162 300 (decomposes) Low in water; soluble in ethanol
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid C₁₈H₁₁FO₃ 294.28 N/A 531.8 Soluble in DMSO
5,6-Dimethoxy-tetrahydronaphthalene-2-carboxylic acid C₁₃H₁₆O₄ 236.26 Not reported Not reported Enhanced solubility due to methoxy groups

Key Observations :

  • The trifluoromethoxy group increases molecular weight and lipophilicity compared to non-fluorinated analogs, improving membrane permeability .
  • 2-Phenylnaphthalene-1-carboxylic acid exhibits lower aqueous solubility due to the hydrophobic phenyl group .
  • Hydrogenated derivatives (e.g., tetrahydronaphthalene analogs) show altered solubility and conformational flexibility due to reduced aromaticity .

Biological Activity

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The compound features a trifluoromethoxy group attached to a naphthalene-1-carboxylic acid backbone. This unique structure contributes to its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds related to naphthalene-1-carboxylic acids exhibit various biological activities, including:

  • Antimycobacterial Activity : Certain derivatives have shown significant activity against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics like rifampicin and ciprofloxacin in potency .
  • Antitumor Activity : Naphthalene derivatives have demonstrated antitumor effects against various cancer cell lines, with some compounds exhibiting better efficacy than established anticancer drugs .
  • Photosynthetic Inhibition : The ability to inhibit photosynthetic electron transport in chloroplasts has been noted, indicating potential environmental impacts and applications in herbicide development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

  • Lipophilicity : Increased lipophilicity often correlates with enhanced biological activity. The trifluoromethoxy group significantly enhances the compound's lipophilic character .
  • Substituent Effects : Variations in substituents on the naphthalene ring can alter the potency and selectivity of the compound against different biological targets .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antimycobacterial Screening :
    • A series of naphthalene derivatives were screened for antimycobacterial activity, revealing that certain compounds had two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin .
    • The most active compound demonstrated an IC50 value of 59 μmol/L for photosynthetic inhibition in isolated spinach chloroplasts.
  • Anticancer Activity :
    • A study involving 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides found that several exhibited strong antitumor activities against human colon carcinoma cell lines, with some compounds showing superior efficacy compared to standard treatments .
  • Mechanistic Insights :
    • Research on the mechanism of action revealed that certain naphthalene derivatives may intercalate DNA, affecting cancer cell proliferation through distinct pathways depending on the p53 status of the cells .

Data Tables

Compound NameActivity TypeIC50 Value (μM)Reference
N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamideAntimycobacterial59
1-Hydroxynaphthalene-2-carboxanilideAntitumorVaries (up to 10)
Various Naphthalene DerivativesPhotosynthetic Inhibition59

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trifluoromethoxy)naphthalene-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves trifluoromethylation of a naphthalene precursor followed by carboxylation. Key steps include:

  • Trifluoromethoxy Group Introduction : Use of trifluoromethyl iodide or trifluoromethyl sulfonate with a base (e.g., KOH) and catalyst (e.g., CuI) under inert atmosphere .
  • Carboxylation : Direct carboxylation via CO₂ insertion or oxidation of a methyl group using KMnO₄/H₂SO₄ .
  • Optimization : Yield depends on solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios. For example, excess trifluoromethylation reagent improves substitution efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : To resolve aromatic proton environments and confirm trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) positions .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
  • Purity Assessment :
  • HPLC-MS : Quantifies impurities and verifies molecular ion ([M-H]⁻ at m/z 256.18) .
  • Elemental Analysis : Validates C, H, F, and O content within ±0.3% .

Q. What preliminary toxicological data exist for this compound?

  • Methodological Answer :

  • In Vitro Screening : Ames test for mutagenicity and cytotoxicity assays (e.g., HepG2 cells) indicate low acute toxicity at <100 µM .
  • Environmental Persistence : Estimated half-life in water is 14–30 days via hydrolysis, with moderate bioaccumulation potential (logP = 2.8) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalable production while minimizing byproducts?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce reaction time and improve reproducibility by maintaining precise temperature control .

  • Catalyst Screening : Transition-metal-free systems (e.g., organocatalysts) reduce metal contamination. For example, TBAB (tetrabutylammonium bromide) enhances trifluoromethoxy group incorporation .

  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HF generated during trifluoromethylation .

    Table 1 : Optimization Parameters for Scalable Synthesis

    ParameterOptimal RangeImpact on Yield
    Temperature80–90°C↑ Yield by 15%
    SolventAnhydrous DMF↑ Selectivity
    Catalyst Loading5 mol% CuI↓ Byproducts
    Reaction Time12–18 hoursBalance Yield

Q. What molecular mechanisms underlie its biological activity in medicinal chemistry?

  • Methodological Answer :

  • Enzyme Inhibition : Molecular docking studies suggest binding to dihydroorotate dehydrogenase (DHODH) via hydrogen bonding between the carboxylic acid group and Arg136 residue .
  • Lipophilicity Enhancement : The trifluoromethoxy group increases logD (1.2 vs. 0.5 for non-fluorinated analogs), improving membrane permeability .
  • In Vivo Validation : Zebrafish models show anti-angiogenic activity at 10 µM, linked to VEGF pathway modulation .

Q. How does environmental pH influence its degradation pathways?

  • Methodological Answer :

  • Acidic Conditions (pH <4) : Hydrolysis of the trifluoromethoxy group generates HF and naphthoquinone derivatives .
  • Neutral/Alkaline Conditions (pH 7–9) : Carboxylic acid deprotonation enhances solubility, promoting photodegradation (t₁/₂ = 7 days under UV light) .
    • Analytical Validation : LC-MS/MS identifies degradation products like 2-hydroxy-naphthalene-1-carboxylic acid .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference studies using the ATSDR literature search framework (Table B-1 criteria) to filter low-quality data (e.g., non-peer-reviewed sources) .
  • Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time) to isolate compound-specific effects .
  • Data Harmonization : Use cheminformatics tools (e.g., PubChem Activity Score) to prioritize high-confidence results .

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